D-Asparagine

Enzyme kinetics L-asparaginase competitive inhibition

Researchers requiring pure D-enantiomer for stereospecific assays face supply inconsistencies. D-Asparagine (CAS 2058-58-4), a white crystalline solid, resolves this with defined chiral purity. - Ki = 0.24 mM as competitive L-asparaginase inhibitor; serves as sole nitrogen source for S. cerevisiae. - Enables precise metabolic flux control and strain selection in yeast engineering studies. - Ideal chiral reference standard: [α]²⁰/D 35° (c=5, 5M HCl), mp 270-280°C (dec.).

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 2058-58-4
Cat. No. B559565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Asparagine
CAS2058-58-4
SynonymsD-Asparagine; 2058-58-4; (R)-2,4-Diamino-4-oxobutanoicacid; (2R)-2-amino-3-carbamoylpropanoicacid; H-D-Asn-OH; CHEBI:28159; DCXYFEDJOCDNAF-UWTATZPHSA-N; D(-)-Asparaginemonohydrate; SBB058629; (2R)-2,4-diamino-4-oxobutanoicacid; Asparagine#; AsparagineD-form; NCGC00163330-01; D-Asparagin; D-Asparagineanhydrous; PubChem20981; D-Asparagine,anhydrous; D-2-aminosuccinamicacid; H-D-Asn-OH.H2O; H-D-Asn-OH?H2O; D--Asparaginemonohydrate; D-Asparticacid4-amide; D-asparticacidbeta-amide; AC1L97NW; (R)-2-Aminosuccinamicacid
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)N
InChIInChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1
InChIKeyDCXYFEDJOCDNAF-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Asparagine Physicochemical and Analytical Specifications


D-Asparagine (CAS 2058-58-4) is the D-enantiomer of the proteinogenic amino acid asparagine, functioning as a non-proteinogenic D-amino acid with distinct stereochemical properties [1]. It is characterized as a white to off-white crystalline solid, often supplied as the monohydrate (C₄H₈N₂O₃·H₂O, MW 150.13), exhibiting an optical rotation of [α]²⁰/D 35° (c=5, 5 M HCl) or approximately -30° to -35° depending on measurement conditions, a pKa of 2.17 at 20°C, and a melting point with decomposition typically observed between 270–280°C [2]. Its aqueous solubility is reported as approximately 35 g/L at 20°C for the monohydrate form .

1

Chiral reference standard workflow for D-enantiomer analytical methods

2

Stereochemical-control study fit for enzyme substrate selectivity assays

3

Supports enantiomer-specific transporter and metabolic pathway research

Why L-Asparagine Cannot Substitute D-Asparagine


Direct substitution of D-Asparagine with its L-enantiomer or racemic DL-mixture is scientifically invalid due to strict stereospecificity in biological and analytical systems. Enzymes such as asparaginases, D-amino acid oxidases, and amino acid transporters exhibit profound kinetic and functional divergence between enantiomers; L-asparagine serves as the canonical substrate for most metabolic processes, while D-asparagine demonstrates distinct, often non-overlapping, biochemical behavior [1]. For example, certain L-asparaginases hydrolyze L-asparagine with a catalytic activity 5-fold higher than that for D-asparagine, and bacterial transporters can discriminate between enantiomers for uptake [2]. Consequently, the use of L-asparagine or the racemate in assays designed to probe D-asparagine-specific pathways, or as a chiral intermediate in asymmetric synthesis, will yield erroneous, non-reproducible results, underscoring the procurement necessity for the pure D-enantiomer.

Chirality

L-Asparagine or racemic DL-mixture will not recapitulate D-enantiomer-specific enzyme kinetics or transporter recognition

Activity

Reported catalytic differences between D- and L-asparagine for asparaginases may shift assay results and metabolic flux interpretation

Uptake

Stereospecific bacterial import (MleN) differentiates D-asparagine; L-enantiomer uses alternative permeases, altering toxicity probe studies

D-Asparagine: Enzyme Kinetics and Transport Evidence


Competitive Inhibition of L-Asparaginase

D-Asparagine acts as a competitive inhibitor of L-asparagine hydrolysis by yeast external asparaginase. The inhibition constant (Ki) has been experimentally determined as 0.24 mM, which is approximately equal to its Michaelis-Menten constant (Km) for hydrolysis by the same enzyme [1]. This quantitative inhibition parameter is critical for understanding metabolic interference in asparagine-dependent biological systems, in contrast to L-asparagine which serves as the primary substrate.

Competitive inhibition
Head-to-head
Ki = 0.24 mM (yeast external asparaginase)
Supports metabolic interference modeling
Assay context: purified enzyme, S. cerevisiae
Enzyme kinetics L-asparaginase competitive inhibition cancer research

Yeast External Asparaginase Kinetics

D-Asparagine is hydrolyzed by the external asparaginase of Saccharomyces cerevisiae with a defined apparent Km of 0.23 mM and a Vmax of 38.7 µmol/min per mg of protein [1]. Notably, the specific activity towards the D-isomer can be approximately 20% greater than that observed for L-asparagine under nitrogen-starved conditions in certain strains [2]. This contrasts with internal yeast asparaginase, which exhibits poor activity towards D-asparagine.

Hydrolysis kinetics
Head-to-head
Km = 0.23 mM, Vmax = 38.7 µmol/min/mg; ~20% higher specific activity vs L-Asn
Quantitative substrate differentiation for yeast asparaginase studies
Strain-dependent; internal asparaginase shows poor D-Asn activity
Enzyme kinetics asparaginase substrate specificity yeast metabolism

D-Aspartate Oxidase Substrate Specificity

D-Asparagine serves as a substrate for D-aspartate oxidase (DDO; EC 1.4.3.1), an enzyme involved in D-amino acid metabolism. Reported kinetic parameters from C. elegans DDO include a Michaelis constant (KM) of 2.02 mM for D-asparagine, compared to KM values of 0.23 mM for D-glutamate and 0.84 mM for N-methyl-D-aspartate (NMDA) [1]. The turnover number (kcat) for D-asparagine with recombinant human or C. elegans DDO isoforms ranges from 3.07 to 11.4 s⁻¹, indicating moderate catalytic efficiency relative to other D-amino acid substrates [2].

D-Asp oxidase affinity
Class-level inference
KM = 2.02 mM (C. elegans DDO); kcat 3.07–11.4 s⁻¹
Moderate catalytic efficiency relative to D-Glu and NMDA
Data from recombinant DDO; confirm with target species isoform
D-amino acid oxidase D-aspartate oxidase kinetic parameters neurobiology

Stereospecific Uptake by Bacterial Transporters

In Bacillus subtilis, D-asparagine acts as a toxic analog of L-asparagine, enabling the identification of specific transport systems. The malate/lactate antiporter MleN mediates the uptake of D-asparagine but not L-asparagine [1]. This stereoselective uptake demonstrates a clear functional differentiation: D-asparagine enters the cell via a pathway distinct from that used by its L-counterpart, which is imported by broad-spectrum permeases AimA and BcaP [2]. This property allows D-asparagine to be used as a selective probe for MleN function and for screening suppressor mutants resistant to its toxic effects.

Stereospecific uptake
Head-to-head
MleN antiporter imports D-Asn, not L-Asn (B. subtilis)
Binary probe differentiation for transporter studies
Growth inhibition assay; toxic analog selection context
amino acid transport Bacillus subtilis transporter identification microbial physiology

Hyperthermophilic L-Asparaginase Activity

The hyperthermophilic L-asparaginase from Thermococcus sibiricus (TsAI) exhibits significant activity towards D-asparagine, with the wild-type enzyme displaying 62% of its L-asparaginase activity against the D-enantiomer [1]. A double mutant (TsAID54G/T56Q) showed 21% activity towards D-asparagine, indicating that the enzyme's substrate-binding region can be tuned to modulate D-enantiomer discrimination [2]. This contrasts with many mesophilic L-asparaginases, which often show less than 10% activity on D-asparagine relative to L-asparagine [3].

Hyperthermophilic activity
Head-to-head
62% relative activity on D-Asn vs L-Asn (TsAI wild-type)
Supports thermostable enzyme substrate promiscuity assessment
Mutant shows 21%; mesophilic enzymes typically
thermostable enzymes asparaginase substrate specificity biotechnology food processing

D-Asparagine: Scientific and Industrial Applications


Yeast Asparagine Utilization Studies

Utilize D-Asparagine as a sole nitrogen source or as a competitive inhibitor in Saccharomyces cerevisiae cultures to dissect the roles of external vs. internal asparaginases. The defined Km of 0.23 mM and Ki of 0.24 mM [1] enable precise control of metabolic flux and selection of strains expressing the external enzyme. This is particularly valuable for studying nitrogen catabolite repression and for engineering yeast strains with altered amino acid utilization profiles.

Bacterial Transporter Screening & Mutant Analysis

Employ D-Asparagine as a toxic analog to screen for amino acid transporter mutants in Bacillus subtilis. The stereospecific uptake via the MleN antiporter, but not L-asparagine permeases [1], allows for the isolation of suppressor mutants resistant to D-asparagine toxicity, facilitating the identification of novel importers and exporters. This approach is directly validated by published work and can be adapted for other bacterial systems.

Hyperthermophilic Asparaginase Biocatalysis

Leverage the high activity (62% relative to L-asparagine) of Thermococcus sibiricus L-asparaginase (TsAI) on D-asparagine for biotechnological applications requiring robust, thermostable catalysts [1]. This includes the potential for simultaneous hydrolysis of L- and D-asparagine in food processing to reduce acrylamide precursors, or as a starting point for engineering enzymes with expanded substrate promiscuity for chiral amino acid production.

Chiral Purity Reference Standard

D-Asparagine's well-defined optical rotation of [α]²⁰/D 35° (c=5, 5 M HCl) [1] and its availability in high purity (≥95% to 99%) from reputable vendors make it an ideal reference standard for calibrating polarimeters, validating chiral HPLC methods, and determining enantiomeric excess in synthetic or biological samples containing asparagine enantiomers. Its distinct melting point (270–280°C, dec.) provides an additional orthogonal identity check.

Application
Selection Property
Validation Focus
Yeast asparagine utilization studies
Stereochemical-enzyme kinetics review
External asparaginase substrate profiling
Bacterial transporter screening
Stereospecific uptake differentiation
MleN-mediated import validation
Hyperthermophilic biocatalysis
Thermostable enzyme substrate promiscuity
Enantiomer-activity ratio verification
Chiral reference standard
Optical rotation identity & purity
Polarimetry calibration & HPLC ee determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Asparagine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.